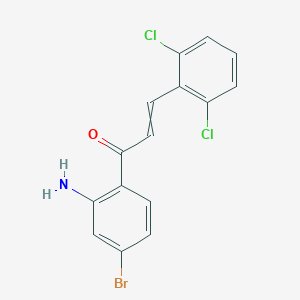![molecular formula C18H20ClN3O2 B14199381 2-Chloro-N-[5-methoxy-2-(piperidin-4-yl)phenyl]pyridine-4-carboxamide CAS No. 872999-55-8](/img/structure/B14199381.png)
2-Chloro-N-[5-methoxy-2-(piperidin-4-yl)phenyl]pyridine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-N-[5-methoxy-2-(piperidin-4-yl)phenyl]pyridine-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chloro group, a methoxy group, a piperidinyl group, and a pyridine carboxamide moiety
准备方法
The synthesis of 2-Chloro-N-[5-methoxy-2-(piperidin-4-yl)phenyl]pyridine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyridine ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis or the Chichibabin synthesis.
Introduction of the chloro group: The chloro group can be introduced via chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the methoxy group: The methoxy group can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Formation of the piperidinyl group: The piperidinyl group can be synthesized through the reduction of pyridine derivatives or by using piperidine as a starting material.
Coupling reactions: The final step involves coupling the synthesized intermediates to form the desired compound. This can be achieved through amide bond formation using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
化学反应分析
2-Chloro-N-[5-methoxy-2-(piperidin-4-yl)phenyl]pyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the chloro group or the pyridine ring, leading to the formation of amines or reduced pyridine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Coupling reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and coupling reagents like palladium catalysts.
科学研究应用
2-Chloro-N-[5-methoxy-2-(piperidin-4-yl)phenyl]pyridine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Chemical Biology: It is used as a probe to study biological pathways and molecular interactions.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Pharmacology: Research focuses on its pharmacokinetics and pharmacodynamics to understand its behavior in biological systems.
作用机制
The mechanism of action of 2-Chloro-N-[5-methoxy-2-(piperidin-4-yl)phenyl]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
相似化合物的比较
Similar compounds to 2-Chloro-N-[5-methoxy-2-(piperidin-4-yl)phenyl]pyridine-4-carboxamide include:
2-Chloro-N-[5-methoxy-2-(morpholin-4-yl)phenyl]pyridine-4-carboxamide: This compound has a morpholine ring instead of a piperidine ring.
2-Chloro-N-[5-methoxy-2-(pyrrolidin-4-yl)phenyl]pyridine-4-carboxamide: This compound features a pyrrolidine ring instead of a piperidine ring.
2-Chloro-N-[5-methoxy-2-(azepan-4-yl)phenyl]pyridine-4-carboxamide: This compound contains an azepane ring instead of a piperidine ring.
These similar compounds highlight the versatility of the core structure and its potential for modification to achieve desired properties and activities.
属性
CAS 编号 |
872999-55-8 |
|---|---|
分子式 |
C18H20ClN3O2 |
分子量 |
345.8 g/mol |
IUPAC 名称 |
2-chloro-N-(5-methoxy-2-piperidin-4-ylphenyl)pyridine-4-carboxamide |
InChI |
InChI=1S/C18H20ClN3O2/c1-24-14-2-3-15(12-4-7-20-8-5-12)16(11-14)22-18(23)13-6-9-21-17(19)10-13/h2-3,6,9-12,20H,4-5,7-8H2,1H3,(H,22,23) |
InChI 键 |
GEDJHMVCWGMSLA-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=C(C=C1)C2CCNCC2)NC(=O)C3=CC(=NC=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



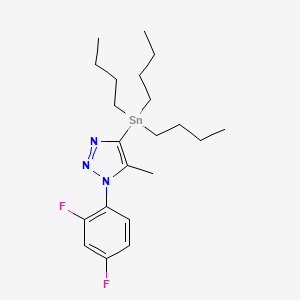
![[(2R,3S)-3-(Cyclohexylmethyl)oxiran-2-yl]methanol](/img/structure/B14199309.png)
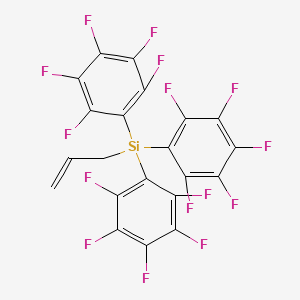
![{3-[Phenyl(pyren-1-YL)amino]phenyl}methanol](/img/structure/B14199315.png)
![[1,1'-Biphenyl]-4-sulfonamide, 4'-bromo-N-(5-hydroxypentyl)-](/img/structure/B14199320.png)
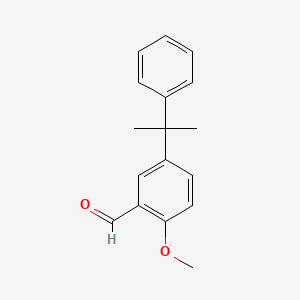

![8-(4-Fluorophenyl)-2-methyl-4,7-dioxo-5-phenyl-1,4,7,8-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B14199343.png)
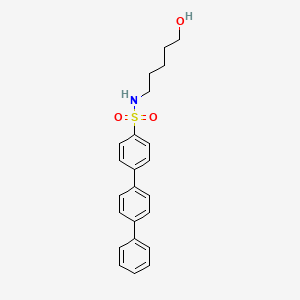
![(S)-tert-butyl 2-(((4-(bis(tert-butoxycarbonyl)amino)butyl)(5,6,7,8-tetrahydroquinolin-8-yl)amino)methyl)-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B14199359.png)
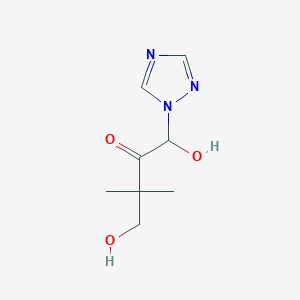
![1h-Imidazo[4,5-b]thieno[3,2-e]pyridine](/img/structure/B14199367.png)
